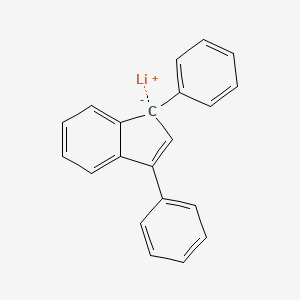![molecular formula C12H7ClF5NOS B14420630 2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride CAS No. 81851-11-8](/img/structure/B14420630.png)
2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride is a chemical compound that features a pyridine ring substituted with a sulfinylmethyl group attached to a pentafluorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to control reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The pentafluorophenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while nucleophilic substitution on the pentafluorophenyl ring can yield various substituted derivatives .
Applications De Recherche Scientifique
2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, while the pentafluorophenyl ring can engage in aromatic interactions. These properties enable the compound to modulate various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrafluorophenol: A related compound with similar fluorinated aromatic structure but different functional groups.
2,3,4,5,6-Pentafluorophenylacetic acid: Shares the pentafluorophenyl moiety but lacks the sulfinylmethyl and pyridine components.
Propriétés
Numéro CAS |
81851-11-8 |
|---|---|
Formule moléculaire |
C12H7ClF5NOS |
Poids moléculaire |
343.70 g/mol |
Nom IUPAC |
2-[(2,3,4,5,6-pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride |
InChI |
InChI=1S/C12H6F5NOS.ClH/c13-7-8(14)10(16)12(11(17)9(7)15)20(19)5-6-3-1-2-4-18-6;/h1-4H,5H2;1H |
Clé InChI |
COOTTZOASOLMHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CS(=O)C2=C(C(=C(C(=C2F)F)F)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14420557.png)
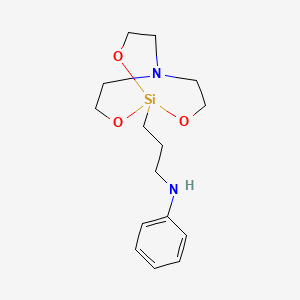
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
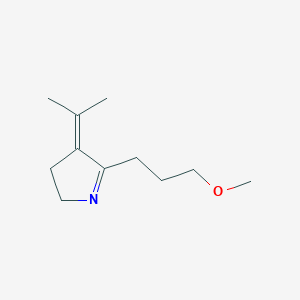
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)
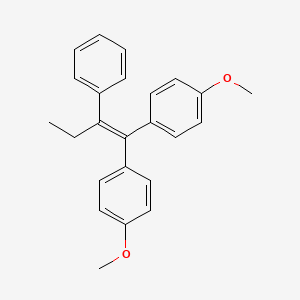

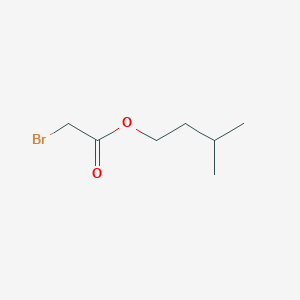
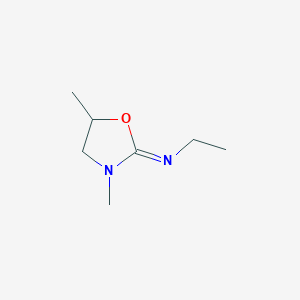

![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)

